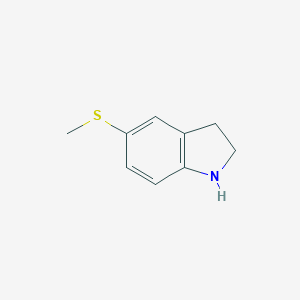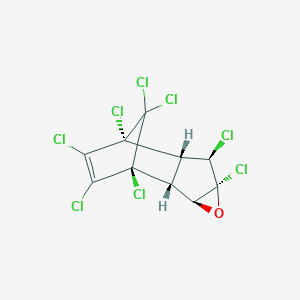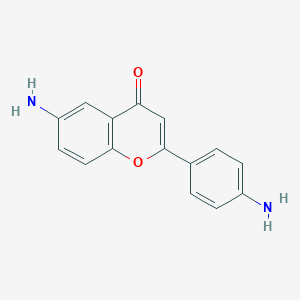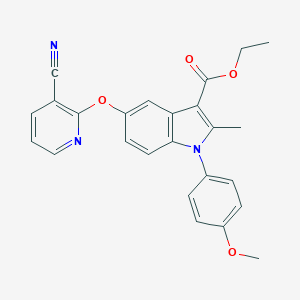
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, also known as JNJ-5207852, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is its versatility as a research tool. It has been used in a wide range of studies, from basic research on the mechanisms of inflammation and cancer to preclinical studies on potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of new therapeutic applications for this compound, such as its potential as a treatment for neurodegenerative diseases. In addition, there is ongoing research on the mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
The synthesis of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been reported in several research articles. The most common method involves the reaction of 2-methyl-1-(4-methoxyphenyl)indole-3-carboxylic acid with 3-cyanopyridine-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as a treatment for various types of cancer, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to be effective in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
Eigenschaften
CAS-Nummer |
134826-49-6 |
|---|---|
Produktname |
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
Molekularformel |
C25H21N3O4 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H21N3O4/c1-4-31-25(29)23-16(2)28(18-7-9-19(30-3)10-8-18)22-12-11-20(14-21(22)23)32-24-17(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3 |
InChI-Schlüssel |
NOUMSOVEYWUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C |
Synonyme |
5-(3-Cyano-pyridin-2-yloxy)-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



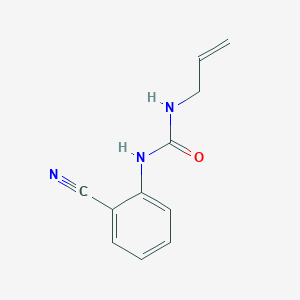
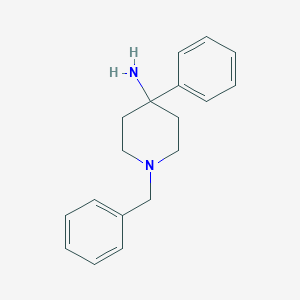
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
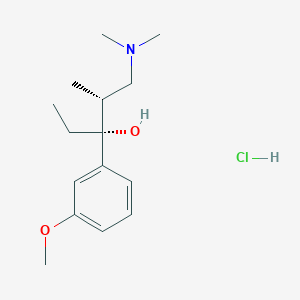

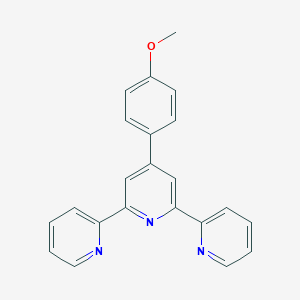
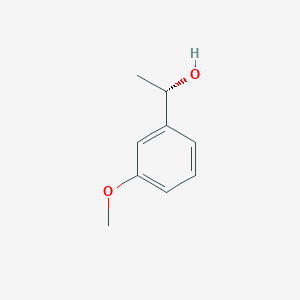

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)

